molecular formula C6H6N4 B2881681 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 57680-52-1

1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B2881681
CAS No.: 57680-52-1
M. Wt: 134.142
InChI Key: IYKLWBQCKVDCID-UHFFFAOYSA-N
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Description

Significance of Fused Triazole-Pyridine Scaffolds in Chemical Research

Fused triazole-pyridine scaffolds are of considerable interest in chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net The combination of the electron-rich triazole ring and the electron-deficient pyridine (B92270) ring within a single molecule creates a unique electronic environment that can be tailored for various applications. nih.gov The triazole moiety is known for its ability to form hydrogen bonds and its stability, making it a valuable component in designing molecules that can interact with biological targets. researchgate.nettandfonline.com

Beyond medicinal applications, the electronic properties of fused triazole-pyridine systems make them suitable for use in materials science. For instance, some isomers have been investigated as organic sensitizers in high-performance solar cells. mdpi.comnih.gov The versatility of this scaffold allows for the synthesis of a vast library of compounds with diverse functionalities, ensuring its continued importance in various areas of chemical research.

Overview of Triazolopyridine Isomers and their Academic Relevance

The triazolopyridine family encompasses several isomers, distinguished by the arrangement of nitrogen atoms in the triazole ring and its fusion to the pyridine ring. wikipedia.org Each isomer possesses a unique set of properties and has been the subject of academic and industrial research. Some of the most studied isomers include organic-chemistry.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine, organic-chemistry.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-a]pyridine, and 1H- organic-chemistry.orgorganic-chemistry.orgontosight.aitriazolo[4,5-b]pyridine.

The academic relevance of these isomers stems from their diverse biological activities and synthetic utility. For example, the organic-chemistry.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridine scaffold is a component of compounds investigated as selective JAK1 inhibitors and RORγt inverse agonists. acs.orgacs.orgnih.gov The organic-chemistry.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-a]pyridine core is found in trazodone, an antidepressant drug, and has been explored for the development of novel inhibitors for enzymes like IDO1. mdpi.comwikipedia.orgnih.gov The 1H- organic-chemistry.orgorganic-chemistry.orgontosight.aitriazolo[4,5-b]pyridine system has been utilized in the synthesis of bioactive compounds and as a ligand in coordination chemistry. smolecule.comchemimpex.com

The synthesis of these isomers often involves cyclization reactions of appropriately substituted pyridine precursors. organic-chemistry.orgorganic-chemistry.org The choice of starting materials and reaction conditions dictates the final isomeric product. The table below summarizes the key isomers and their areas of academic and research interest.

IsomerKey Research Areas
organic-chemistry.orgorganic-chemistry.orgwikipedia.orgTriazolo[1,5-a]pyridine Selective JAK1 inhibitors, RORγt inverse agonists, Medicinal chemistry. acs.orgacs.orgnih.gov
organic-chemistry.orgorganic-chemistry.orgwikipedia.orgTriazolo[4,3-a]pyridine Antidepressants, IDO1 inhibitors, Antimalarial agents. mdpi.comwikipedia.orgnih.govnih.gov
1H- organic-chemistry.orgorganic-chemistry.orgontosight.aiTriazolo[4,5-b]pyridine Ligands in coordination chemistry, Synthesis of bioactive compounds, Agrochemicals. smolecule.comchemimpex.comsigmaaldrich.com
1H- organic-chemistry.orgorganic-chemistry.orgontosight.aitriazolo[4,5-c]pyridine Organic sensitizers for solar cells, GPR119 agonists. mdpi.comnih.govnih.gov

Specific Focus on the 1H-organic-chemistry.orgorganic-chemistry.orgontosight.aiTriazolo[4,5-c]pyridine Core Structure

The 1H- organic-chemistry.orgorganic-chemistry.orgontosight.aitriazolo[4,5-c]pyridine core structure is a specific isomer within the triazolopyridine family. While not as extensively studied as some of its other isomers, it has demonstrated potential in specific areas of research. One notable application is its use as an organic sensitizer (B1316253) for high-performance solar cells. mdpi.comnih.gov This suggests that the electronic properties of this particular scaffold are well-suited for applications in materials science and energy conversion.

In the realm of medicinal chemistry, derivatives of 3H- organic-chemistry.orgorganic-chemistry.orgontosight.aitriazolo[4,5-c]pyridine have been synthesized and investigated as GPR119 agonists. nih.gov GPR119 is a G protein-coupled receptor that has been identified as a potential target for the treatment of type 2 diabetes and obesity. The development of agonists for this receptor is an active area of pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-6-2-3-7-4-5(6)8-9-10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKLWBQCKVDCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 1h 1 2 3 Triazolo 4,5 C Pyridine and Its Derivatives

Established Synthetic Routes to the 1H-beilstein-journals.orgnih.govacs.orgTriazolo[4,5-c]pyridine Scaffold

The formation of the 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine core can be achieved through several synthetic strategies, primarily involving the formation of the triazole ring onto a pre-existing pyridine (B92270) structure.

Diazotization of Aminopyridines

A primary and well-established method for the formation of a 1,2,3-triazole ring fused to an aromatic system is the diazotization of ortho-diamino precursors. In the context of 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine, this involves the diazotization of 3,4-diaminopyridine (B372788). This reaction is typically carried out by treating the diamine with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium (e.g., hydrochloric or acetic acid). The resulting bis-diazonium salt is unstable and readily undergoes intramolecular cyclization to form the stable, fused triazole ring system.

A similar approach has been successfully employed in the synthesis of more complex, related structures. For instance, the synthesis of a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold was achieved through the nitrosonium-mediated diazotization of a 2,3-diamino-furo[2,3-c]pyridine precursor. acs.orgresearchgate.netsemanticscholar.org This precedent strongly supports the viability of utilizing 3,4-diaminopyridine as a direct precursor for the 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine core. The general reaction is depicted below:

Diazotization of 3,4-diaminopyridine

Table 1: Reaction Conditions for Diazotization of Diaminopyridine Precursors

Starting MaterialReagentsSolventTemperatureProductYieldReference
2,3-Diamino-furo[2,3-c]pyridine derivativeNaNO2, CH3COOH/H2OAcetic Acid/Water0 °C to rtTriazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative70% researchgate.netsemanticscholar.org
3,4-DiaminopyridineNaNO2, HClAqueous HCl0-5 °C1H- beilstein-journals.orgnih.govacs.orgTriazolo[4,5-c]pyridine-Inferred

Cyclization Reactions for Core Ring Formation

Beyond the diazotization of diamines, other cyclization strategies can be envisioned for the formation of the triazolopyridine scaffold. These methods typically involve the construction of the triazole ring from a pyridine derivative bearing reactive functional groups at the 3- and 4-positions. For example, a pyridine with an amino group at the 3-position and a hydrazine (B178648) or a related nitrogen-containing leaving group at the 4-position could undergo intramolecular cyclization.

Multicomponent Reactions (MCRs) for Fused Systems

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been utilized to synthesize precursors for fused triazole systems. acs.orgresearchgate.netbeilstein-journals.org In a relevant example, a GBB reaction was employed to construct a furo[2,3-c]pyridine (B168854) skeleton, which was then further elaborated to a diamino intermediate. Subsequent diazotization, as described in section 2.1.1, yielded a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine. acs.orgresearchgate.net This highlights the utility of MCRs in rapidly building molecular complexity, which can then be channeled into the synthesis of the target fused triazole systems.

N-Methylation Strategies for 1-methyl-1H-beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine

Once the 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine scaffold is obtained, the next step is the introduction of the methyl group on one of the nitrogen atoms of the triazole ring.

Regioselective N-Methylation Approaches

The N-methylation of 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine can potentially yield a mixture of isomers, with methylation occurring at the N1, N2, or N3 positions of the triazole ring. Achieving regioselectivity for the desired 1-methyl isomer is a key challenge. The outcome of the methylation reaction is influenced by several factors, including the choice of the methylating agent, the base, and the solvent.

In a study on the methylation of 1,2,4-triazolo[1,5-a]pyrimidines with methyl iodide, it was found that methylation occurs regioselectively on a nitrogen atom of the triazole ring. nih.govsci.am While this is a different isomer, it demonstrates that selective N-alkylation of the triazole portion of such fused systems is feasible. The regioselectivity is often governed by a combination of electronic and steric factors. For the 1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine system, the N1 position is generally considered to be sterically more accessible.

A common method for N-methylation involves the deprotonation of the triazole NH with a suitable base, such as sodium hydride or a strong alkali hydroxide, followed by quenching with a methylating agent like methyl iodide or dimethyl sulfate. google.com The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction.

Table 2: General Conditions for N-Methylation of Triazole-Containing Heterocycles

SubstrateMethylating AgentBaseSolventProductReference
1,2,4-Triazolo[1,5-a]pyrimidine derivativesMethyl iodide--3-Methyl-1,2,4-triazolo[1,5-a]pyrimidinium iodide nih.govsci.am
1,2,4-Triazole (B32235)ChloromethanePotassium hydroxideEthanol1-Methyl-1,2,4-triazole google.com

Synthesis of Functionalized and Substituted Derivatives of 1-methyl-1H-beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine

The synthesis of functionalized derivatives of 1-methyl-1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine can be approached in two main ways: by using appropriately substituted precursors in the initial ring-forming reactions or by direct functionalization of the pre-formed methylated scaffold.

For instance, to introduce substituents on the pyridine ring, one could start with a substituted 3,4-diaminopyridine. Subsequent diazotization and N-methylation would then yield the corresponding substituted 1-methyl-1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine.

Alternatively, direct functionalization of the 1-methyl-1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine core can be achieved through various aromatic substitution reactions. For example, halogenation of the pyridine ring would introduce a handle for further transformations, such as cross-coupling reactions or nucleophilic aromatic substitution.

A study on the amination of a related 5-chloro-1,2,4-triazolo[4,3-a]pyrazine scaffold demonstrated that the chloro substituent could be readily displaced by various primary amines to generate a library of aminated derivatives. beilstein-journals.orgnih.gov A similar strategy could be employed for a halogenated 1-methyl-1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine, allowing for the introduction of a diverse range of amino substituents.

Table 3: Potential Functionalization Reactions for 1-methyl-1H- beilstein-journals.orgnih.govacs.orgtriazolo[4,5-c]pyridine

Reaction TypeReagentsPotential Product
HalogenationNBS, NCS, etc.Halogenated derivative
NitrationHNO3/H2SO4Nitro derivative
Amination (of a halo-derivative)Various aminesAmino-substituted derivative
Suzuki Coupling (of a halo-derivative)Boronic acids, Pd catalystAryl/heteroaryl-substituted derivative

Synthesis of Halogenated Analogues

The introduction of halogen atoms onto the 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine scaffold serves as a crucial step for further functionalization, enabling cross-coupling reactions to introduce a variety of substituents. A primary strategy for the synthesis of the core triazolopyridine ring system involves the diazotization of appropriately substituted diaminopyridines. For instance, the diazotization of 3,4-diaminopyridine with a nitrite source in an acidic medium leads to the formation of the triazole ring fused to the pyridine core. To obtain halogenated analogues, one can start with a halogen-substituted diaminopyridine.

A notable example in a related system involves the synthesis of a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine, where a 5-chloropyridin-2-yl substituted derivative was prepared, indicating that halogenated pyridine precursors can be effectively utilized in the construction of such fused systems. researchgate.net This suggests a viable route to halogenated 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridines would be the use of a corresponding halogenated and methylated 3,4-diaminopyridine as the starting material. Subsequent nucleophilic substitution reactions on these halogenated intermediates can then be employed to introduce other functional groups.

Incorporation of Other Substituents (e.g., Alkyl, Aryl, Heteroaryl, Amino, Hydroxyl)

The synthesis of diversely substituted 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridines can be achieved by employing substituted pyridine precursors or by functionalizing the pre-formed heterocyclic system.

From Substituted Pyridine Precursors: The most direct approach involves the cyclization of a 3,4-diaminopyridine already bearing the desired methyl group on one of the amino nitrogens and other substituents on the pyridine ring. This method offers a high degree of control over the final substitution pattern.

Post-Synthetic Modification: Alternatively, functionalization can occur after the formation of the triazolopyridine core. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine can introduce a wide array of alkyl, aryl, and heteroaryl groups.

The introduction of amino and hydroxyl groups often requires specific strategies. Amino groups can be introduced by the reduction of a corresponding nitro-substituted precursor or via nucleophilic aromatic substitution of a halogenated derivative. Hydroxyl groups can be installed through similar nucleophilic substitution reactions or by diazotization of an amino-substituted analogue followed by hydrolysis.

While direct examples for the 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine system are not extensively detailed in readily available literature, synthetic strategies for related isomers such as researchgate.netdntb.gov.uaorganic-chemistry.orgtriazolo[1,5-a]pyridines provide valuable insights. For these systems, methods like condensation of aminotriazoles with β-dicarbonyl compounds and oxidative cyclization of pyrimidin-2-yl-amidines are common. nih.gov These principles can be adapted for the target molecule.

Synthesis of Saturated/Partially Saturated Triazolo[4,5-c]pyridine Systems (e.g., 6-Methyl-4,5,6,7-tetrahydro-1H-researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridines)

The synthesis of saturated or partially saturated analogues, such as 6-methyl-4,5,6,7-tetrahydro-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridines, opens avenues to explore three-dimensional chemical space, which is of particular interest in drug discovery. A key synthetic route to these compounds is through a one-pot dipolar cycloaddition reaction followed by a Cope elimination sequence. This approach has been successfully employed to access novel 1,4,6,7-tetrahydro-5H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine derivatives. This methodology is particularly advantageous as it can establish a synthetically challenging chiral center, which is crucial for the development of stereospecific therapeutic agents.

Advanced Synthetic Techniques and Reaction Mechanisms

Modern synthetic organic chemistry increasingly relies on advanced techniques that offer greater efficiency, atom economy, and control over product formation. The synthesis of 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine and its derivatives has benefited from such approaches.

Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including the 1,2,3-triazole core. In the context of synthesizing the saturated analogue, 6-methyl-4,5,6,7-tetrahydro-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine, a [3+2] cycloaddition reaction between an azide (B81097) and a suitable dipolarophile, such as an enamine derived from a piperidone, is a key step. This reaction is often followed by an elimination step to afford the final fused heterocyclic system. This strategy highlights the utility of cycloaddition reactions in building complex molecular architectures from relatively simple precursors.

Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of related triazolopyridine isomers, such as researchgate.netdntb.gov.uaorganic-chemistry.orgtriazolo[1,5-a]pyridines, tandem reactions have been developed. For instance, a microwave-mediated, catalyst-free tandem reaction involving enaminonitriles and benzohydrazides has been reported. researchgate.net This process proceeds through a transamidation, nucleophilic addition to the nitrile, and subsequent condensation to form the fused ring system. While not directly applied to 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine, this approach demonstrates the potential of tandem strategies in the synthesis of this class of compounds.

Catalytic Approaches in Synthesis (e.g., Metal-catalyzed cyclizations)

Metal-catalyzed reactions are indispensable in modern organic synthesis, enabling transformations that are otherwise difficult or impossible to achieve. The synthesis of triazolopyridines can be facilitated by various metal catalysts. For instance, copper-catalyzed reactions are commonly employed for the formation of the triazole ring via cycloaddition of azides and alkynes (the "click" reaction).

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of substituents onto heterocyclic cores, avoiding the need for pre-functionalized substrates. researchgate.netdntb.gov.ua Palladium-catalyzed C-H arylation, for example, could be a viable method for the direct introduction of aryl groups onto the 1-methyl-1H- researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,5-c]pyridine scaffold, offering a more atom-economical and efficient route compared to traditional cross-coupling methods. While specific examples for this exact molecule are still emerging, the principles of metal-catalyzed C-H activation are highly applicable.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound 1-methyl-1H- google.comnih.govrdd.edu.iqtriazolo[4,5-c]pyridine is not sufficiently available to construct the detailed article as requested. While the synthesis of this compound is mentioned in patent literature, the specific characterization data required for the outlined sections—including detailed 1H NMR and 13C NMR chemical shifts, coupling constants, and specific FTIR and Raman vibrational frequencies—are not provided in the accessible search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings strictly adhering to the provided outline at this time. An attempt to extrapolate data from related but distinct isomers or derivatives would not meet the stringent requirements for accuracy and focus on the sole, specified chemical compound.

Spectroscopic Characterization in Research of 1 Methyl 1h 1 2 3 Triazolo 4,5 C Pyridine

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Analysis of Vibrational Normal Modes and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For triazolopyridine systems, these methods are used to identify characteristic vibrations of the fused triazole and pyridine (B92270) rings. nih.govresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed to simulate the vibrational spectra and assign the observed experimental bands to specific molecular motions or "normal modes." researchgate.net

A Potential Energy Distribution (PED) analysis is crucial for quantitatively describing the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. nih.gov This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions within the heterocyclic framework.

In the study of related methyl-triazolopyridine isomers, researchers have assigned numerous characteristic vibrational modes. nih.govresearchgate.net For the 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine skeleton, key vibrations include C-H stretching of the pyridine and methyl groups, ring stretching modes (νC=C, νC=N, νN=N) of both the pyridine and triazole rings, in-plane and out-of-plane bending of C-H bonds, and various ring deformation and torsion modes. nih.gov The substitution of a methyl group on the triazole ring influences the proton position and the resulting vibrational characteristics. researchgate.net

Table 1: Representative Vibrational Modes for a Methyl-Triazolopyridine Skeleton Note: These are typical frequency ranges for the fused ring system based on studies of close isomers. nih.govresearchgate.net The exact frequencies for 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine would require specific experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion. For 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine (C₆H₆N₄), the theoretical exact mass can be calculated. HRMS analysis of related triazolopyridine derivatives confirms their elemental composition by matching the experimentally measured mass to the calculated value, typically for the protonated molecule [M+H]⁺. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution and high-sensitivity mass measurements. researchgate.net In the analysis of related triazolopyridine structures, ESI-TOF has been used to confirm the molecular weight of the synthesized compounds. researchgate.net For 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine, ESI-TOF analysis would be expected to show a prominent signal corresponding to the [M+H]⁺ ion, confirming its molecular weight.

Table 2: Expected HRMS Data for 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While other spectroscopic methods provide valuable structural information, only single-crystal X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state lattice.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. Studies on closely related triazolopyridine derivatives have successfully used this technique to confirm their molecular structures. researchgate.netresearchgate.netmdpi.com For example, the crystal structure of 7-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridinium nitrate (B79036) revealed that it crystallizes in a monoclinic system with the space group P21/n. researchgate.net Such an analysis for 1-methyl-1H- nih.govresearchgate.netnist.govtriazolo[4,5-c]pyridine would provide definitive proof of its constitution and conformation.

The result of a single-crystal X-ray diffraction study is a detailed structural model that includes precise bond lengths and bond angles. nih.gov For aromatic heterocyclic systems like triazolopyridines, these parameters provide insight into the electronic structure and degree of aromaticity. In related structures, the triazole and pyridine rings are found to be nearly planar. nih.gov

Furthermore, the analysis reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the structure. These can include C-H···N or C-H···O hydrogen bonds and aromatic π–π stacking interactions between the fused heterocyclic rings of adjacent molecules. nih.gov These non-covalent interactions are crucial in understanding the solid-state properties of the material.

Table 3: Typical Bond Lengths and Angles for the Triazolopyridine Core Note: These values are representative and are based on crystallographic data from closely related triazolopyridine structures. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Electron Absorption and Luminescence Spectra

No specific data on the electron absorption and luminescence spectra for 1-methyl-1H- nih.govnih.govrdd.edu.iqtriazolo[4,5-c]pyridine were found in the available search results.

Stokes Shift Analysis

Without data on the absorption and emission maxima, a Stokes shift analysis for 1-methyl-1H- nih.govnih.govrdd.edu.iqtriazolo[4,5-c]pyridine cannot be performed.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h 1 2 3 Triazolo 4,5 C Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important tool in quantum chemistry for investigating the electronic structure of molecules. For 1-methyl-1H- irjweb.comacs.orgresearchgate.nettriazolo[4,5-c]pyridine and its isomers, DFT calculations provide a detailed picture of their geometric and electronic properties.

The geometry of triazolo[4,5-c]pyridine derivatives is optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to find the most stable conformation of the molecule. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For the closely related 4-methyl-1,2,3-triazolo[4,5-c]pyridine, optimized bond lengths and angles show good agreement with experimental X-ray diffraction data from similar triazole-pyridine compounds. researchgate.net

The energetic stability of different tautomers and isomers is a key aspect of these studies. For instance, in methyl-substituted 1,2,3-triazolo[4,5-b]pyridines, the position of the methyl group on the pyridine (B92270) ring influences the tautomeric equilibrium between the 1H and 3H forms. researchgate.net The 5- and 7-methyl substitutions favor the 3H-tautomeric form, while 6-methyl substitution results in a mixture of both tautomers. researchgate.net These findings highlight the subtle electronic effects of methyl substitution on the stability of the triazole ring.

Table 1: Calculated Geometric Parameters for a Methyl-Substituted Triazolopyridine Derivative.
ParameterCalculated Value (B3LYP/6-311G(2d,2p))Experimental Value (X-ray)
N1-N2 Bond Length (Å)1.3561.345
N2-N3 Bond Length (Å)1.3101.301
C4-C5 Bond Length (Å)1.3801.375
N1-C7a Bond Angle (°)108.5108.9
C3a-N3-N2 Angle (°)105.2105.5

Data based on a related methyl-triazolopyridinium composite structure. researchgate.net

Vibrational frequency calculations are performed on the optimized geometries to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are crucial for the assignment of experimental vibrational bands to specific molecular motions. For 4-methyl-1,2,3-triazolo[4,5-c]pyridine, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the vibrational energy levels and potential energy distribution (PED) of its 1H and 3H tautomers. researchgate.net

Tautomeric studies benefit significantly from these calculations, as the vibrational frequencies of different tautomers are distinct. By comparing the calculated spectra with experimental data, it is possible to identify the predominant tautomer in a given state. In the case of methyl-derivatives of 1,2,3-triazolo[4,5-b]pyridine, calculated frequencies, after scaling, show good agreement with experimental values, allowing for a detailed analysis of the vibrational characteristics of the triazolo-pyridinium system. researchgate.net The role of hydrogen bonding in stabilizing the structure of these compounds has also been a subject of discussion based on these vibrational studies. researchgate.net

The electronic properties of 1-methyl-1H- irjweb.comacs.orgresearchgate.nettriazolo[4,5-c]pyridine are elucidated by analyzing its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

For related triazolopyridine derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, often involving the triazole and pyridine rings, while the LUMO is distributed over the fused ring system. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. These calculations also provide information on the charge distribution within the molecule, identifying nucleophilic and electrophilic sites that are important for understanding its chemical behavior.

Table 2: Calculated Electronic Properties for a Triazolopyridine Derivative.
ParameterCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Ionization Potential6.85
Electron Affinity1.23

Illustrative data based on general values for similar heterocyclic systems.

A crucial step in validating computational models is the comparison of theoretical data with experimental results. For methyl-substituted triazolopyridine derivatives, calculated vibrational frequencies have been shown to be in good agreement with experimental IR and Raman spectra after appropriate scaling. researchgate.net This correlation allows for a confident assignment of the observed spectral bands.

In a study of an aquo 7-methyl-1H- irjweb.comacs.orgresearchgate.nettriazolo[4,5-c]pyridinium nitrate (B79036) composite, the molecular structure determined by X-ray diffraction was compared with the geometry optimized using DFT calculations. researchgate.net The theoretical and experimental structures were found to be in good agreement, confirming the accuracy of the computational method in reproducing the molecular geometry of this class of compounds. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for 1-methyl-1H- irjweb.comacs.orgresearchgate.nettriazolo[4,5-c]pyridine are not extensively reported, MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. For related compounds like benzotriazole (B28993) and its derivatives, MD simulations have been used to investigate their interaction with surfaces, which is relevant to their application as corrosion inhibitors. researchgate.net

MD simulations can provide insights into the conformational changes of the molecule over time, its solvation properties, and its binding affinity to biological targets. nih.gov For derivatives of 1-methyl-1H- irjweb.comacs.orgresearchgate.nettriazolo[4,5-c]pyridine with potential biological activity, MD simulations could be employed to study their interactions with enzymes or receptors, providing a dynamic picture of the binding process that complements the static view from molecular docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of triazolopyridines, QSAR models have been developed to predict their inhibitory activities against various biological targets. researchgate.net

These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov Such models are valuable in the drug discovery process for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking Studies (for understanding biological interactions)

Extensive searches of scientific literature and chemical databases have been conducted to identify computational chemistry and theoretical investigations focused on the molecular docking of 1-methyl-1H- chemicalbook.comacs.orgnih.govtriazolo[4,5-c]pyridine. These searches were aimed at uncovering studies that have explored the interactions of this specific compound with biological targets such as proteins, enzymes, or nucleic acids.

Despite a thorough review of available resources, no specific molecular docking studies for 1-methyl-1H- chemicalbook.comacs.orgnih.govtriazolo[4,5-c]pyridine have been identified in the published scientific literature. Consequently, there are no research findings, data tables detailing binding affinities, or descriptions of molecular interactions with specific biological targets to report for this particular compound. The field of computational chemistry is vast and ever-expanding; however, it appears that 1-methyl-1H- chemicalbook.comacs.orgnih.govtriazolo[4,5-c]pyridine has not yet been a subject of published molecular docking investigations.

Therefore, this section remains devoid of data as the requisite primary research is not present in the public domain.

Reactivity and Derivatization Pathways of 1 Methyl 1h 1 2 3 Triazolo 4,5 C Pyridine

Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine moiety of 1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine is expected to undergo aromatic substitution reactions characteristic of electron-deficient heterocycles.

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution on the pyridine ring is disfavored due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring, making it less nucleophilic. youtube.com Such reactions, if they occur, typically require harsh conditions and proceed at the positions less deactivated by the nitrogen, which are the meta-positions (C-5 and C-7) relative to the pyridine nitrogen. However, in the fused system of 1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine, the triazole ring further influences the electron distribution, potentially altering the expected regioselectivity. For related azolo-pyrimidine systems, electrophilic substitution has been observed on the pyrimidine (B1678525) ring. For instance, bromination, iodination, and nitration of pyrazolotriazolopyrimidines occur at the C-6 position. semanticscholar.orgmdpi.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions (C-4 and C-6) relative to the ring nitrogen. stackexchange.comyoutube.com The presence of a good leaving group at these positions would facilitate such reactions. For instance, a nitro group on a pyridine ring can be displaced by various nucleophiles. nih.gov In the context of 1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine, if a suitable leaving group were present on the pyridine ring, nucleophilic attack would be a viable derivatization strategy.

Table 1: Predicted Aromatic Substitution Reactions on the Pyridine Ring
Reaction TypeReactivityPredicted RegioselectivityRationale
Electrophilic Aromatic SubstitutionDisfavoredC-5 and C-7Electron-withdrawing nature of the pyridine nitrogen and fused triazole ring. youtube.com
Nucleophilic Aromatic SubstitutionFavored (with leaving group)C-4 and C-6Electron deficiency at positions ortho and para to the pyridine nitrogen. stackexchange.comyoutube.com

Functionalization at the Triazole Moiety

The triazole ring in 1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine offers several avenues for functionalization. The presence of nitrogen atoms and a C-H bond on the triazole ring allows for various derivatization reactions. While specific studies on the title compound are limited, the functionalization of related triazole systems provides insight into its potential reactivity. The development of synthetic routes to functionalized 1,2,4-triazole (B32235) derivatives highlights the versatility of this heterocyclic core in medicinal chemistry. organic-chemistry.org

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions leading to fused systems)

1,3-dipolar cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. wikipedia.orgyoutube.com A notable application in a system related to the title compound is the development of a single-pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine derivatives. This approach was instrumental in the discovery of P2X7 antagonists. acs.orgresearchgate.net This reaction underscores the utility of cycloaddition strategies for elaborating the core structure of 1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine.

Table 2: Example of a Cycloaddition Reaction for a Related System acs.orgresearchgate.net
ReactionReactantsProduct CoreSignificance
1,3-Dipolar CycloadditionAzide (B81097) and a ketone1,4,6,7-tetrahydro-5H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridineEnables access to synthetically challenging chiral centers for drug discovery.

Reactions Involving Nitrogen Atoms (e.g., N-alkylation, N-oxidation)

The nitrogen atoms in both the pyridine and triazole rings are key sites for reactivity, particularly for N-alkylation and N-oxidation.

N-alkylation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to alkylation by various alkylating agents. Similarly, the nitrogen atoms of the triazole ring can also undergo alkylation. The regioselectivity of N-alkylation on fused heterocyclic systems can be influenced by both steric and electronic factors. researchgate.netbeilstein-journals.org For instance, in related triazole-containing fused systems, alkylation has been shown to occur on the triazole ring nitrogen. amhsr.org

N-oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic substitution, and can also be readily removed. mdpi.com

Table 3: Potential Reactions Involving Nitrogen Atoms
Reaction TypeReactive SitePotential ProductsSynthetic Utility
N-alkylationPyridine and Triazole NitrogensQuaternary ammonium (B1175870) salts or N-alkylated triazolesModifies solubility and electronic properties; introduces functional handles.
N-oxidationPyridine Nitrogen1-methyl-1H- nih.govacs.orgstackexchange.comtriazolo[4,5-c]pyridine N-oxideActivates the pyridine ring for further functionalization. mdpi.com

Ring-Opening and Rearrangement Reactions

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies and Sustainable Routes

The future synthesis of 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine derivatives should prioritize efficiency, safety, and environmental sustainability. While classical synthetic routes exist for related azolo-pyridine systems, emerging methodologies offer significant advantages.

Future research should focus on:

Continuous-Flow Synthesis: This approach offers enhanced safety, particularly when handling potentially energetic intermediates, improved reaction control, and higher yields compared to batch processes. rsc.org The development of a continuous, one-pot method for constructing the triazolopyridine core would be a significant advancement, minimizing waste by avoiding intermediate isolation and purification steps. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of related fused triazole systems. nih.gov Exploring catalyst-free, microwave-mediated tandem reactions could provide rapid access to a diverse library of derivatives. nih.gov

Green Chemistry Principles: The adoption of green synthetic routes is crucial. This includes employing eco-friendly and recyclable solvents like polyethylene (B3416737) glycol, or developing solvent-free reaction conditions. researchgate.net Furthermore, designing metal-free oxidative cyclization reactions would reduce reliance on expensive and toxic heavy metal catalysts. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the construction of complex heterocyclic scaffolds from simple starting materials in a single step. researchgate.net Adapting such strategies could provide a highly efficient pathway to novel and complex derivatives of the target compound.

Advanced Spectroscopic and Computational Characterization Techniques for Complex Derivatives

As more complex derivatives of 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine are synthesized, unambiguous structural confirmation and a deep understanding of their electronic properties become paramount. A combination of advanced spectroscopic methods and computational chemistry will be essential.

Spectroscopic Techniques: Future studies should routinely employ a suite of advanced techniques for full characterization.

TechniquePurposeKey Information Provided
1D & 2D NMR Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons. nih.gov
Mass Spectrometry Molecular Weight DeterminationConfirmation of molecular formula and fragmentation patterns. nih.gov
FT-IR & Raman Spectroscopy Functional Group IdentificationVibrational modes of chemical bonds, confirmation of ring structures. nih.govresearchgate.net
UV-Vis Spectroscopy Electronic TransitionsInformation on chromophores and electronic properties of the molecule. mdpi.com
Single-Crystal X-ray Diffraction Absolute Structure ConfirmationPrecise 3D arrangement of atoms, bond lengths, and bond angles. nih.gov

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are critical for correlating experimental data with theoretical models. researchgate.net Future work should utilize DFT to predict and analyze the geometric structures, vibrational frequencies (FT-IR, Raman), and NMR chemical shifts of new derivatives. researchgate.net

Frontier Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is essential for understanding the electronic properties and reactivity of the molecules. researchgate.net This information can guide the design of derivatives for applications in materials science.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of derivatives and their interactions with biological targets, such as enzymes or receptors, over time. pensoft.net

Exploration of New Biological Targets and Disease Areas (In Vitro and Mechanistic Studies)

The triazolopyridine scaffold and related triazole-pyridine hybrids are present in compounds with a wide range of biological activities. nih.govresearchgate.net This suggests that derivatives of 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine could be promising candidates for drug discovery programs. Future research should involve systematic screening and mechanistic studies.

Potential Therapeutic Areas: Based on the activities of analogous structures, derivatives should be investigated for a variety of biological targets.

Potential Biological TargetRationale based on Related ScaffoldsDisease Area
Protein Kinases (e.g., c-Met, Aurora B) Triazolopyrazine and triazolyl-pyridine derivatives have shown potent kinase inhibition. acs.orgrsc.orgCancer
G-Protein Coupled Receptors (e.g., GPR119) 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine derivatives act as potent GPR119 agonists. nih.govMetabolic Disorders (e.g., Diabetes)
Immune Checkpoints (e.g., PD-1/PD-L1) Pyrazolo-pyridine derivatives are effective inhibitors of the PD-1/PD-L1 interaction. nih.govCancer Immunotherapy
Indoleamine 2,3-dioxygenase (IDO1) The nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold has been identified as a novel heme-binding moiety in IDO1 inhibitors. unito.itCancer Immunotherapy
Microtubules 1,2,4-Triazolo[1,5-a]pyrimidines have been developed as microtubule-targeting anticancer agents. nih.govCancer

Mechanistic Studies: Once promising in vitro activity is identified, detailed mechanistic studies are crucial. These should include cell cycle analysis and apoptosis assays (e.g., Annexin V-FITC staining) to determine the compound's mode of action at the cellular level. rsc.orgrsc.orgpensoft.net

Design of Next-Generation Functional Materials with Tunable Properties

The rigid, aromatic, and electron-rich nature of the 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine core makes it an attractive building block for novel functional materials.

Organic Electronics: The fused π-system suggests potential applications in organic electronics. Derivatives could be investigated as organic sensitizers in dye-sensitized solar cells (DSSCs), a role where related triazolopyridines have shown promise. nih.gov By tuning the electron-donating and -accepting substituents, the HOMO/LUMO energy levels can be modulated to optimize performance.

Coordination Polymers and MOFs: The multiple nitrogen atoms in the heterocyclic core are excellent coordination sites for metal ions. This presents an opportunity to synthesize novel coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials could have applications in gas storage, catalysis, or sensing.

Luminescent Materials: Functionalization of the core with appropriate chromophores could lead to new fluorescent or phosphorescent materials for use in organic light-emitting diodes (OLEDs) or as chemical sensors.

Structure-Activity/Property Relationship (SAR/SPR) Studies to Guide Rational Design

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to optimizing derivatives for specific applications. This involves synthesizing libraries of compounds with methodical variations to the core structure and correlating these changes with biological activity or material properties.

Key Strategies:

Systematic Derivatization: Future research should focus on creating libraries of compounds by introducing a variety of substituents at accessible positions on the pyridine (B92270) ring.

Computational Guidance: Molecular docking studies can be used to predict the binding modes of derivatives with their biological targets, helping to explain SAR data and guide the design of more potent inhibitors. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate chemical structure with biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

The table below outlines potential points for chemical modification on the 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine scaffold and the rationale for exploration.

Modification PositionRationale for ModificationPotential Impact
Pyridine Ring Introduce various electron-donating or -withdrawing groups, as well as hydrophobic or hydrophilic moieties.Modulate electronic properties, solubility, and interactions with biological targets. nih.gov
Methyl Group (N1) Replace with larger alkyl or aryl groups.Probe steric tolerance in binding pockets and influence crystal packing in materials.
Functionalization via Halogenated Intermediates Create halogenated derivatives to serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Allows for the introduction of a wide array of complex substituents to build SAR. unito.it

By pursuing these integrated research directions, the scientific community can systematically explore and harness the potential of the 1-methyl-1H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine scaffold, paving the way for the development of new therapeutics and advanced functional materials.

Q & A

Q. What experimental designs address stability challenges in biological assays?

  • Methodological Answer :
  • Store compounds in anhydrous DMSO at -80°C to prevent hydrolysis.
  • Include stability controls (e.g., pre-incubate compound in assay buffer) and measure degradation via LC-MS.
  • Modify the triazole core with stabilizing substituents (e.g., fluorine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.